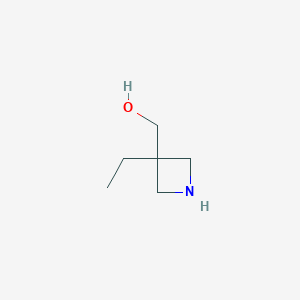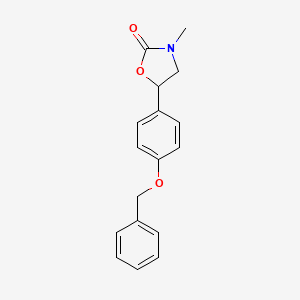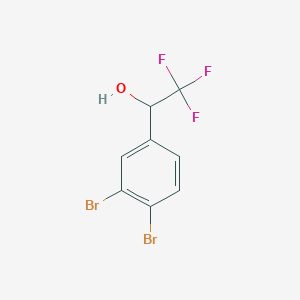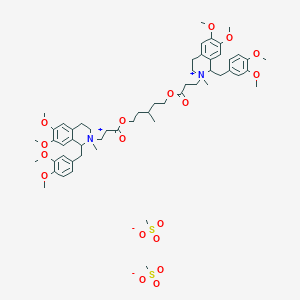![molecular formula C23H32O4Si B12286920 tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)
tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl-[5-[(E)-2-(3,5-diméthoxyphényl)éthényl]-2-méthoxyphénoxy]-diméthylsilane: est un composé organique complexe qui présente un groupe tert-butyle, un groupe diméthoxyphényle et un groupe diméthylsilane
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du tert-butyl-[5-[(E)-2-(3,5-diméthoxyphényl)éthényl]-2-méthoxyphénoxy]-diméthylsilane peut être réalisée par une série de réactions organiques. Une méthode courante implique l'estérification de Steglich, qui est une réaction douce adaptée aux substrats stériquement exigeants et sensibles aux acides . Cette méthode utilise la dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) comme catalyseurs pour former la liaison ester.
Méthodes de production industrielle: Dans les milieux industriels, la production de ce composé peut impliquer l'utilisation de systèmes de micro-réacteurs à flux. Ces systèmes offrent une approche plus efficace, polyvalente et durable par rapport aux procédés traditionnels par lots . L'utilisation de micro-réacteurs permet un meilleur contrôle des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions: Le tert-butyl-[5-[(E)-2-(3,5-diméthoxyphényl)éthényl]-2-méthoxyphénoxy]-diméthylsilane peut subir différents types de réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Des réactions de réduction peuvent être réalisées à l'aide de réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants :
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: N-bromosuccinimide en présence de lumière ou de chaleur.
Principaux produits formés :
Oxydation: Formation d'acides carboxyliques ou de cétones.
Réduction: Formation d'alcools ou d'alcanes.
Substitution: Formation de composés halogénés.
Applications De Recherche Scientifique
Chimie: Le composé est utilisé comme intermédiaire en synthèse organique, notamment dans la formation de molécules complexes et de polymères.
Biologie: En recherche biologique, il peut être utilisé comme sonde pour étudier les mécanismes enzymatiques ou comme bloc de construction de molécules bioactives.
Industrie: Utilisé dans la production de produits chimiques spécialisés, y compris des matériaux pour les diodes électroluminescentes organiques (OLED) et d'autres applications électroniques .
Mécanisme d'action
Le mécanisme d'action du tert-butyl-[5-[(E)-2-(3,5-diméthoxyphényl)éthényl]-2-méthoxyphénoxy]-diméthylsilane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des centres métalliques dans des processus catalytiques. Il peut également participer à des réactions de transfert d'électrons, influençant la réactivité d'autres molécules dans le système .
Mécanisme D'action
The mechanism of action of tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in electron transfer reactions, influencing the reactivity of other molecules in the system .
Comparaison Avec Des Composés Similaires
Composés similaires :
- tert-butyl-4-hydroxybenzaldéhyde
- tert-butyl-2-hydroxybenzaldéhyde
- tert-butyl-4-méthoxybenzaldéhyde
Comparaison: Comparé à ces composés similaires, le tert-butyl-[5-[(E)-2-(3,5-diméthoxyphényl)éthényl]-2-méthoxyphénoxy]-diméthylsilane présente une réactivité unique en raison de la présence à la fois des groupes tert-butyle et diméthylsilane. Ces groupes fournissent une gêne stérique et des effets électroniques qui influencent le comportement du composé dans les réactions chimiques .
Cet article détaillé fournit un aperçu complet du tert-butyl-[5-[(E)-2-(3,5-diméthoxyphényl)éthényl]-2-méthoxyphénoxy]-diméthylsilane, couvrant sa préparation, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C23H32O4Si |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane |
InChI |
InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9+ |
Clé InChI |
DDFSHSMPMRHYOG-MDZDMXLPSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


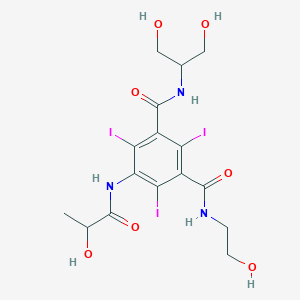


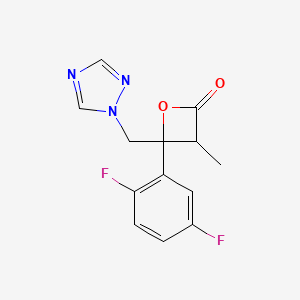
![2-Cyano-3-[2-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12286873.png)

![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
